2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid
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Overview
Description
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid is an organic compound with the molecular formula C16H14BrNO3. It is a derivative of benzoic acid and contains a bromophenyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the brominated phenyl compound with an appropriate carbamoyl chloride in the presence of a base such as triethylamine.
Benzoic Acid Derivatization: The final step involves the coupling of the carbamoylated bromophenyl compound with benzoic acid or its derivatives under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or carbamoyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The carbamoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromoethyl)benzoic acid
- 4-(2-bromoethyl)benzamide
- 2-(4-bromophenyl)acetic acid
Uniqueness
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and carbamoyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
646509-11-7 |
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Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
GXBIXECSXGJVHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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